REACTION_CXSMILES
|
OS(O)(=O)=O.[O:6]=[C:7]1[CH2:12][CH2:11][CH:10]([C:13]([O:15]CC)=[O:14])[CH2:9][CH2:8]1>>[O:6]=[C:7]1[CH2:12][CH2:11][CH:10]([C:13]([OH:15])=[O:14])[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(CC1)C(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously at 80° for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
EXTRACTION
|
Details
|
The supernatant was extracted with ether (3×150 mL.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
STIRRING
|
Details
|
The pale yellow residue was stirred
|
Type
|
TEMPERATURE
|
Details
|
with warm 30% ethyl acetate in hexane (200 mL.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The title compound (3.5 g.) precipitated from the filtrate
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |